Propyl 2-chloropropanoate
Overview
Description
Propyl 2-chloropropanoate is a chemical compound with the molecular formula C6H11ClO2 . It has an average mass of 150.603 Da and a monoisotopic mass of 150.044754 Da .
Molecular Structure Analysis
The molecular structure of Propyl 2-chloropropanoate consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be viewed using specialized chemical software .
Physical And Chemical Properties Analysis
Propyl 2-chloropropanoate has a molecular weight of 150.6 . More detailed physical and chemical properties such as boiling point, density, and solubility were not found in the search results.
Scientific Research Applications
Environmental Science
In environmental science research, Propyl 2-chloropropanoate can be studied for its biodegradation and environmental impact. Understanding its breakdown products and their effects on ecosystems is crucial for assessing the environmental safety of chemicals released into nature.
Each of these applications leverages the unique chemical properties of Propyl 2-chloropropanoate , demonstrating its versatility and importance in scientific research and industry .
Mechanism of Action
Pharmacokinetics
Keep in mind that this information is based on general principles and extrapolation from related compoundsIf you have any additional questions or need further clarification, feel free to ask! 😊
properties
IUPAC Name |
propyl 2-chloropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDQGLUGZORASO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935558 | |
Record name | Propyl 2-chloropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-chloropropanoate | |
CAS RN |
1569-03-5 | |
Record name | Propyl 2-chloropropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl 2-chloropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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